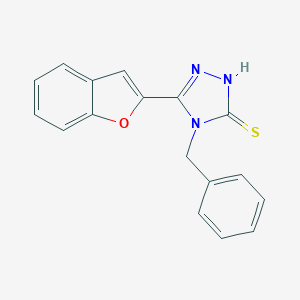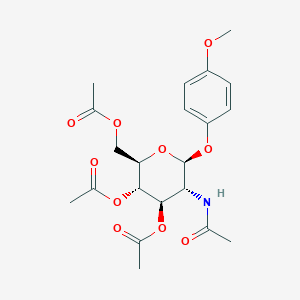
N-(2,5-Dichlorophenyl)-3-hydroxynaphthalene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-Dichlorophenyl)-3-hydroxynaphthalene-2-carboxamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a naphthalene ring, a carboxamide group, and a dichlorophenyl group, which contribute to its diverse reactivity and applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dichlorophenyl)-3-hydroxynaphthalene-2-carboxamide typically involves the reaction of 2-naphthalenecarboxylic acid with 2,5-dichloroaniline under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction mixture is then subjected to hydrolysis to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,5-Dichlorophenyl)-3-hydroxynaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The presence of chlorine atoms makes the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in the replacement of chlorine atoms with other functional groups.
Aplicaciones Científicas De Investigación
N-(2,5-Dichlorophenyl)-3-hydroxynaphthalene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(2,5-Dichlorophenyl)-3-hydroxynaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Naphthalenecarboxamide, N-(2-chlorophenyl)-3-hydroxy-
- 2-Naphthalenecarboxamide, N-(2,4-dichlorophenyl)-3-hydroxy-
- 2-Naphthalenecarboxamide, N-(2,6-dichlorophenyl)-3-hydroxy-
Uniqueness
N-(2,5-Dichlorophenyl)-3-hydroxynaphthalene-2-carboxamide is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which influences its reactivity and biological activity
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
59192-05-1 |
|---|---|
Fórmula molecular |
C17H11Cl2NO2 |
Peso molecular |
332.2g/mol |
Nombre IUPAC |
N-(2,5-dichlorophenyl)-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C17H11Cl2NO2/c18-12-5-6-14(19)15(9-12)20-17(22)13-7-10-3-1-2-4-11(10)8-16(13)21/h1-9,21H,(H,20,22) |
Clave InChI |
XRSZVNFMWDURBA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=C(C=CC(=C3)Cl)Cl)O |
SMILES canónico |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=C(C=CC(=C3)Cl)Cl)O |
| 59192-05-1 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-phenyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B462974.png)
![2-phenacylsulfanyl-3-prop-2-enylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one](/img/structure/B462975.png)
![2,5,7-Trimethyl-2-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B462980.png)

![N-Cyclohexyl-8-methyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B462996.png)
![2-{[(4-Methylphenyl)sulfonyl]methyl}acrylonitrile](/img/structure/B463013.png)
![5-[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl-11-methyl-4-prop-2-enyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B463035.png)
![4-{2-[(4-bromobenzyl)oxy]benzylidene}-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B463070.png)

![N-(4-bromophenyl)-3-iminobenzo[f]chromene-2-carboxamide](/img/structure/B463073.png)
![6-methoxy-3-{4-[4-(phenylsulfanyl)phenyl]-1,3-thiazol-2-yl}-2H-chromen-2-one](/img/structure/B463074.png)
![6-bromo-3-{4-[4-(phenylsulfanyl)phenyl]-1,3-thiazol-2-yl}-2H-chromen-2-one](/img/structure/B463075.png)


